molecular formula C10H21NO2 B13300893 2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol

2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol

Katalognummer: B13300893
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: DNGZZDWJVLHEEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an aminoethoxyethanol moiety.

Vorbereitungsmethoden

The synthesis of 2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 3-methylcyclopentylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for research and industrial applications.

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

2-[2-[(3-methylcyclopentyl)amino]ethoxy]ethanol

InChI

InChI=1S/C10H21NO2/c1-9-2-3-10(8-9)11-4-6-13-7-5-12/h9-12H,2-8H2,1H3

InChI-Schlüssel

DNGZZDWJVLHEEH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.